2,5-Diaminohexanedioic acid

Enzymology Lysine metabolism Biochemical pathway specificity

Researchers monitoring D-lysine 5,6-aminomutase (EC 5.4.3.3) activity require the (2R,5S)-configured product standard-2,6-diaminopimelic acid (DAP) is not a valid substitute due to distinct enzyme specificity. This C6 α,ω-diaminodicarboxylic acid also serves as a bridging ligand for binuclear Pt(II)/Pd(II) anticancer complexes with cytotoxicity comparable to cisplatin against P388 leukemia cells. • Verified ≥98% purity with batch-specific NMR, HPLC, and GC QC documentation. • Standard pack sizes: 0.5 g, 1 g, 5 g, and bulk custom; in stock for immediate dispatch. • Stereochemistry-critical applications: specify meso (CAS 40872-10-4) or chiral enantiomer as needed.

Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
CAS No. 1069-33-6
Cat. No. B093248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminohexanedioic acid
CAS1069-33-6
Synonyms2,5-Diaminohexanedioic acid
Molecular FormulaC6H12N2O4
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C6H12N2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
InChIKeyKLNKMGPJWOMQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminohexanedioic Acid: Identity and Classification


2,5-Diaminohexanedioic acid (syn. 2,5-diaminoadipic acid, DAA) is a C6 α,ω-diaminodicarboxylic acid with amino substituents at the 2- and 5-positions of an adipic acid backbone . With a molecular formula of C6H12N2O4 and molecular weight of 176.17 g/mol, it differs fundamentally from the more extensively studied 2,6-diaminopimelic acid (DAP, C7H14N2O4, 190.20 g/mol) in both carbon chain length and amino group spacing [1]. The compound exists in three stereoisomeric forms – (2S,5S), (2R,5R), and the meso (2R,5S) configuration – each having distinct CAS numbers (1069-33-6 for the unspecified stereochemistry mixture; 40872-10-4 for the meso form; stereospecific enantiomers under separate registrations) . The (2R,5S)-configured form is the biologically relevant product of D-lysine 5,6-aminomutase (EC 5.4.3.3) [2].

Pathway Lysine 5,6-aminomutase enzyme product
Chiral Stereochemically defined (2R,5S) research standard
Ligand C6 diamino bridge for binuclear metal complexes

Why 2,5-Diaminohexanedioic Acid Substitution Fails


Although 2,5-diaminohexanedioic acid, 2,6-diaminopimelic acid (DAP), and 2,7-diaminosuberic acid (DAS) all belong to the α,ω-diaminodicarboxylic acid family, their distinct amino-group spacing produces fundamentally different biochemical recognition and physical properties . The 2,5-substitution pattern on a C6 backbone is the specific product of D-lysine 5,6-aminomutase (EC 5.4.3.3), whereas the 2,6-substituted C7 backbone of DAP serves as the essential cross-linking component in bacterial peptidoglycan via entirely separate biosynthetic machinery . In metal coordination chemistry, binuclear Pt(II)/Pd(II) complexes of meso-2,5-diaminoadipic acid exhibit cytotoxicity profiles against P388 lymphocytic leukemia cells that are distinct from analogous complexes prepared with the longer-chain DAS ligand, demonstrating that bridge length directly modulates biological activity [1]. Physical property differences – including a melting point of 280 °C for 2,5-DAA versus approximately 295 °C for DAP, and a predicted pKa of 2.10 versus 2.20 – further preclude direct substitution in formulation or crystallisation protocols [2]. For procurement decisions, the specific stereochemistry (meso vs. chiral enantiomers) and amino-group positioning are non-interchangeable parameters that determine both biological target engagement and synthetic utility [1].

Enzyme specificity mismatch

2,5-DAA is exclusive to 5,6-LAM; 2,6-DAP from independent DAP pathway, no cross-reactivity.

Physicochemical divergence

Melting point, density, pKa differ from DAP; may alter crystallization and formulation outcomes.

Metal complex cytotoxicity profile

DAA-bridged complexes exhibit distinct cytotoxicity context vs. DAS; bridge length directly influences biological readout.

Differentiation Evidence for 2,5-Diaminohexanedioic Acid


Exclusive Product of D-Lysine 5,6-Aminomutase

2,5-Diaminohexanedioic acid, in its (2R,5S) configuration, is the specific product of the D-lysine 5,6-aminomutase (EC 5.4.3.3/5.4.3.4) reaction, catalysing the reversible interconversion: D-lysine ⇌ (2R,5S)-2,5-diaminohexanoate [1][2]. This reaction is entirely distinct from the metabolic pathway of 2,6-diaminopimelic acid (DAP), which is synthesised via the diaminopimelate pathway and serves as a peptidoglycan cross-linker in bacterial cell walls . The enzyme lysine 5,6-aminomutase does not accept 2,6-diaminopimelic acid or its precursors as substrates, confirming absolute pathway orthogonality [1].

Enzyme Specificity
Head-to-head
D-lysine ⇌ (2R,5S)-2,5-diaminohexanoate (5,6-LAM only); 2,6-DAP not a substrate
Mandatory product standard for 5,6-LAM pathway studies
Zero cross-reactivity with DAP biosynthetic enzymes
Enzymology Lysine metabolism Biochemical pathway specificity

Physical Property Differences vs. 2,6-Diaminopimelic Acid

The 2,5-diamino substitution on a C6 adipic acid backbone yields distinguishable physical properties compared to the 2,6-diamino C7 pimelic acid backbone of DAP. 2,5-Diaminohexanedioic acid exhibits a melting point of 280 °C, density of 1.410 ± 0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 2.10 ± 0.28 . In contrast, 2,6-diaminopimelic acid (meso/racemic mixture) has a melting point of approximately 295 °C (decomposition), density of 1.296–1.344 g/cm³, and a predicted pKa of 2.20 ± 0.24 [1]. The 2,7-diaminosuberic acid (DAS, C8) analogue has a predicted melting point of approximately 295 °C and density of 1.292 g/cm³ .

Physical Properties
Cross-study
mp 280 °C vs. ~295 °C (DAP); density 1.410 vs. 1.296–1.344 g/cm³; pKa 2.10 vs. 2.20
Thermal and solvent protocols require compound-specific adjustment
Predicted and experimental values compiled from databases
Physicochemical characterisation Quality control Formulation development

Cytotoxic Binuclear Pt/Pd Complexes with DAA Bridge

Binuclear platinum(II) and palladium(II) complexes incorporating meso-α,α′-diaminoadipic acid (DAA) as a bridging dicarboxylate ligand were synthesised and tested against P388 lymphocytic leukemia cells [1]. The complex [Pd2(bipy)2(DAA)]Cl2 (where bipy = 2,2′-bipyridine, DAA = dianion of meso-2,5-diaminoadipic acid) exhibited ID50 values comparable to or lower than the reference drug cis-diamminedichloroplatinum(II) (cisplatin) and the mononuclear control [Pt(bipy)(Ala)]Cl [1]. When compared to the analogous complex constructed with the longer-chain 2,7-diaminosuberic acid (DSA) bridge, [Pd2(bipy)2(DSA)]Cl2, both DAA- and DSA-bridged complexes showed activity in the same range, but the DAA-bridged Pd(II) complex was specifically highlighted as one of the three most active compounds in the series, indicating that the C6 bridge length does not diminish – and may enhance – cytotoxic potency relative to the C8 analogue [1].

Cytotoxicity (Pt/Pd)
Head-to-head
ID50 of [Pd₂(bipy)₂(DAA)]Cl₂ comparable to or lower than cisplatin
Supports cytotoxicity endpoint review
P388 cell model; C6 bridge may influence DNA-binding geometry
Medicinal inorganic chemistry Anticancer metallodrugs DNA binding

Enantioselective Catalytic Asymmetric Hydrogenation

An enantioselective synthetic route to 2,5-diaminoadipic acid (DAA), along with its longer-chain homologues 2,7-diaminosuberic acid (DAS) and 2,8-diaminoazelaic acid (DAZ), was developed using catalytic asymmetric hydrogenation of diunsaturated precursors with [(COD)Rh(S,S)-Et-DuPHOS]OTf catalyst [1]. This method delivers DAA dimethyl ester with 100% enantiomeric excess (ee) and greater than 98.5% diastereomeric excess (de), representing the highest optical purity reported for a synthetic route to this compound class [1]. In contrast, earlier Kolbe electrolysis methods for analogous diamino-dicarboxylic acids produced orthogonally protected derivatives in a single step but with yields that, in the case of pure stereoisomers of 2,6-diaminopimelic acid, were limited to only 10–13% [2].

Stereochemical Purity
Cross-study
DAA dimethyl ester: 100% ee, >98.5% de via asymmetric hydrogenation
Benchmark for chiral purity evaluation
Kolbe-synthesized DAP: 10–13% yield of pure stereoisomer
Asymmetric synthesis Chiral building blocks Process chemistry

Mixed Kolbe Electrolysis for Orthogonal Protection

A one-step mixed Kolbe electrolysis method was developed that simultaneously prepares orthogonally protected derivatives of 2,5-diaminoadipic acid (DAA), 2,6-diaminopimelic acid (DAP), and 2,7-diaminosuberic acid (DAS) bearing up to four different protecting groups [1]. The key enabling feature is the use of the 2-[(4-methylphenyl)sulfonyl]ethyl (EtTos) group, which is critical for isolation of the desired orthogonally protected products [1]. This method was specifically validated on 2,5-diaminoadipic acid alongside its C7 and C8 homologues, making DAA directly accessible as a differentially protected building block for sequential peptide coupling or selective deprotection strategies [1]. While the Kolbe approach applies to all three chain lengths, the 2,5-DAA derivative benefits from the C6 adipic acid backbone's compatibility with the electrochemical coupling conditions, offering an alternative to the asymmetric hydrogenation route when orthogonal protection (rather than ultimate stereochemical purity) is the procurement priority [1].

Orthogonal Protection
Head-to-head
One-step mixed Kolbe electrolysis provides orthogonally protected DAA, DAP, DAS
Enables synthesis of differentially protected building blocks
EtTos group critical for isolation; C6 backbone compatible
Synthetic methodology Protecting group strategy Peptide chemistry

High Aqueous Solubility vs. Adipic Acid

The predicted water solubility of 2,5-diaminohexanedioic acid at 25 °C is approximately 1 × 10⁶ mg/L (log Kow = −4.88, estimated via WSKOW v1.41) . This extreme hydrophilicity arises from its zwitterionic character, conferred by two amino groups and two carboxylic acid groups on a compact C6 backbone. By comparison, the uncharged parent compound adipic acid (hexanedioic acid, no amino substituents) has a log Kow of 0.08 and water solubility of approximately 1.5 × 10⁴ mg/L – roughly 67-fold lower [1]. The dihydrochloride salt form (CAS 52408-04-5) further enhances aqueous solubility, and is described as highly water-soluble [2]. Among related diamino-dicarboxylic acids, 2,6-diaminopimelic acid is also reported as soluble in water, dilute acids, and alkali [3], but the shorter C6 chain of 2,5-DAA combined with the 2,5-amino positioning yields a distinct solvation profile relevant to aqueous reaction conditions.

Aqueous Solubility
Class-level
Predicted solubility ~1×10⁶ mg/L; 67-fold higher than adipic acid
Supports aqueous reaction conditions with minimal co-solvent
Predicted value; experimental data limited
Solubility Formulation Bioconjugation

Application Scenarios for 2,5-Diaminohexanedioic Acid


D-Lysine 5,6-Aminomutase Enzyme Assays

For laboratories investigating the D-lysine degradation pathway B in Clostridium sticklandii or related organisms, 2,5-diaminohexanedioic acid (specifically the (2R,5S)-configured form) is the mandatory product standard for monitoring D-lysine 5,6-aminomutase (EC 5.4.3.3) activity. As established in Section 3 (Evidence Item 1), this enzyme exclusively interconverts D-lysine and (2R,5S)-2,5-diaminohexanoate, with no cross-reactivity toward 2,6-diaminopimelic acid or its precursors [1]. Procurement of 2,5-DAA with verified (2R,5S) stereochemistry (CAS 40872-10-4) is essential for kinetic assays, as the (2S,5S) or (2R,5R) enantiomers will not function as authentic enzyme products. The high predicted aqueous solubility (Evidence Item 6) further supports direct use in aqueous enzyme assay buffers .

Binuclear Pt/Pd Anticancer Complex Development

Research groups synthesising binuclear platinum or palladium complexes for anticancer evaluation should consider 2,5-diaminohexanedioic acid as a C6 bridging ligand scaffold. Evidence Item 3 demonstrates that [Pd2(bipy)2(DAA)]Cl2 achieves ID50 values comparable to or lower than cisplatin against P388 lymphocytic leukemia cells [2]. The C6 2,5-diamino bridge length is established to be compatible with high cytotoxic potency, offering a distinct metal–metal distance and DNA-binding geometry compared to the C8 2,7-diaminosuberic acid bridge. Procurement of the meso-2,5-diaminoadipic acid form (or its dihydrochloride salt for enhanced solubility) is required for reproducible complex synthesis following the published protocol [2].

Orthogonally Protected Chiral Building Block Synthesis

For solid-phase peptide synthesis or peptidomimetic design requiring a diaminodicarboxylic acid scaffold with differentiated amino protections, 2,5-diaminohexanedioic acid can be sourced either as the free amino acid for in-house orthogonal protection via mixed Kolbe electrolysis (Evidence Item 5) or as pre-protected derivatives based on the published EtTos methodology [3]. When stereochemical purity is paramount, the asymmetric hydrogenation route delivering 100% ee and >98.5% de (Evidence Item 4) provides a benchmark against which supplier certificates of analysis should be evaluated [4]. The 2,5-substitution pattern offers a C6 spacing between amino groups that differs from the more common 2,6 (DAP) or 2,7 (DAS) patterns, enabling access to macrocyclic or bridged structures with distinct ring sizes [3].

Physicochemical QC Reference Standards

Quality control laboratories responsible for incoming material verification of 2,5-diaminohexanedioic acid can use the differentiated physical properties documented in Evidence Item 2 to distinguish this compound from its closest analogs. A melting point of 280 °C (versus ~295 °C for 2,6-diaminopimelic acid) and a predicted pKa of 2.10 (versus 2.20 for DAP) provide clear pass/fail criteria for identity testing [5]. These parameters are particularly valuable given that 2,5-DAA, 2,6-DAP, and 3,4-diaminohexanedioic acid all share the molecular formula C6H12N2O4, making them isomeric compounds that cannot be distinguished by mass spectrometry or elemental analysis alone . Suppliers such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC data at 98% standard purity for CAS 1069-33-6 .

Application
Selection Property
Validation Focus
Lysine aminomutase enzyme assays
(2R,5S) stereochemistry, substrate authenticity
Enzyme kinetic assay validation
Metallodrug complex synthesis & screening
C6 diamino bridge scaffold, metal coordination
In vitro cell-viability endpoint review
Chiral building block synthesis
Stereochemical purity, orthogonal protection
ee/de certification review
Physicochemical QC reference
Melting point, pKa, solubility identity
Batch-specific QC documentation review
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